5-Bromo-1-pentylindole-2,3-dione
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Overview
Description
5-Bromo-1-pentylindole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with a bromine atom at the 5-position and a pentyl group at the 1-position, is of interest in both synthetic organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-pentylindole-2,3-dione typically involves the bromination of 1-pentylindole-2,3-dione. The reaction can be carried out using bromine in a solvent such as dichloromethane or methanol . The reaction conditions often require careful control of temperature and the use of a catalyst to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors could enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-pentylindole-2,3-dione can undergo various chemical reactions, including:
Electrophilic substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols.
Oxidation and reduction: The indole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.
Nucleophilic substitution: Reagents like sodium azide, thiols, or amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield 5-amino-1-pentylindole-2,3-dione.
Scientific Research Applications
5-Bromo-1-pentylindole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2,3-dione: Lacks the pentyl group, making it less lipophilic.
1-Pentylindole-2,3-dione: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Chloro-1-pentylindole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and biological activities.
Uniqueness
5-Bromo-1-pentylindole-2,3-dione is unique due to the presence of both the bromine atom and the pentyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the pentyl group increases its lipophilicity, potentially improving its ability to interact with biological membranes .
Biological Activity
5-Bromo-1-pentylindole-2,3-dione is a synthetic derivative of indole characterized by a bromine atom at the fifth position and a pentyl group at the first position of the indole ring. This compound exhibits a bicyclic structure that contributes to its unique chemical properties and biological activity. The following sections detail its biological activities, mechanisms of action, and comparisons with similar compounds.
Target Receptors
This compound interacts with multiple receptors, particularly the cannabinoid receptors (CB1 and CB2), which are known to mediate various physiological effects. Its binding affinity to these receptors is reported to be higher than that of Δ9-tetrahydrocannabinol (THC), suggesting potent psychoactive properties .
Biochemical Pathways
The compound influences several biochemical pathways:
- Endocannabinoid System : It modulates neurotransmitter release and neuronal signaling.
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : By interacting with inflammatory pathways, it may reduce inflammation in various tissues.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
Activity Type | Description |
---|---|
Antiviral | Potential to inhibit viral replication through receptor modulation. |
Anticancer | Induces apoptosis in cancer cells via multiple signaling pathways. |
Antimicrobial | Exhibits activity against various bacterial strains. |
Antidiabetic | May influence glucose metabolism and improve insulin sensitivity. |
Anticholinesterase | Inhibits acetylcholinesterase, potentially useful in treating Alzheimer's disease. |
Comparative Analysis with Similar Compounds
This compound's unique structure allows it to exhibit distinct biological activities compared to related compounds. Below is a comparison table highlighting key differences:
Compound Name | Key Differences |
---|---|
5-Bromoindole-2,3-dione | Lacks the pentyl group; less lipophilic. |
1-Pentylindole-2,3-dione | Lacks the bromine atom; affects reactivity and activity. |
5-Chloro-1-pentylindole-2,3-dione | Contains chlorine instead of bromine; alters chemical properties. |
5-Bromo-1-butylindoline-2,3-dione | Shorter alkyl chain (butyl vs. pentyl); affects lipophilicity. |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Synthetic Cannabinoids Study : A study highlighted that compounds like this compound exhibit higher binding affinities to CB receptors compared to traditional cannabinoids . This suggests its potential as a potent psychoactive agent.
- Anticancer Research : Preliminary findings indicate that indole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways . Further research is needed to quantify the specific effects of this compound.
- Antimicrobial Activity : Research has shown that indole derivatives possess antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Properties
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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